molecular formula C14H10ClN5O B4524235 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide

Cat. No.: B4524235
M. Wt: 299.71 g/mol
InChI Key: LYFDCAROCUOBOP-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H10ClN5O and its molecular weight is 299.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.0573877 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-[3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-11-6-4-10(5-7-11)14(21)17-12-2-1-3-13(8-12)20-9-16-18-19-20/h1-9H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFDCAROCUOBOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modification of the Benzamide Phenyl Ring:

The 4-chloro substitution on the benzamide (B126) phenyl ring is a critical feature. Further exploration of this ring could involve:

Positional Isomers: Moving the chloro group to the 2- or 3-position to probe the binding pocket for steric and electronic tolerance.

Alternative Halogens: Substituting the chloro with fluoro, bromo, or iodo groups to modulate lipophilicity and electronic effects.

Introduction of Other Substituents: Adding small alkyl groups (e.g., methyl), electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., trifluoromethyl) to optimize binding interactions. In a series of 1,2,4-triazole (B32235) benzamide derivatives, different substitutions on the benzoyl moiety were found to significantly influence fungicidal activity. sioc-journal.cn

Alterations to the Phenyl Ring Linking the Tetrazole:

The central phenyl ring provides the scaffold's core structure. Modifications here could include:

Positional Isomerism of the Tetrazole: Shifting the tetrazole group from the 3-position to the 2- or 4-position would drastically alter the molecule's geometry and could be used to explore the target's topology.

Modification of the Tetrazole Ring:

While the 1H-tetrazole is a key feature, further optimization could involve:

N-Substitution: Although the current structure has the phenyl group at the 1-position of the tetrazole, exploring substitution at the 2-position could be beneficial.

Bioisosteric Replacement: While the tetrazole is favored over the triazole, other acidic heterocycles could be explored if specific physicochemical properties need to be fine-tuned.

A systematic approach to lead optimization would involve creating a library of analogues based on these strategies and evaluating them for their biological activity and pharmacokinetic properties. The goal is to identify a compound with an optimal balance of potency, selectivity, and drug-like properties.

The following table outlines potential optimization strategies and their rationales:

StrategySpecific Modification ExampleRationale
Benzamide (B126) Ring Substitution Replace 4-chloro with 4-fluoroFine-tune electronic properties and potentially improve metabolic stability.
Add a 2-methyl groupProbe for additional hydrophobic interactions in the binding pocket.
Central Phenyl Ring Modification Introduce a fluoro groupModulate pKa of the tetrazole and overall lipophilicity.
Shift tetrazole to the 4-positionAlter the vector and distance between the benzamide and tetrazole moieties to find optimal target engagement.
Heterocycle Modification N-alkylation of the tetrazoleCould improve cell permeability, but may impact the acidic nature of the heterocycle.

These optimization strategies, grounded in the comparative analysis with triazole analogues and established medicinal chemistry principles, provide a clear path forward for the development of more potent and effective compounds based on the 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Pharmacophoric Features within the Benzamide (B126) Scaffold

The benzamide scaffold serves as a central structural motif in a multitude of biologically active compounds. A pharmacophore model for this class of molecules typically includes a combination of hydrogen bond donors and acceptors, aromatic regions, and hydrophobic features. In the context of N-phenylbenzamide derivatives, the core pharmacophoric elements can be generalized as an aromatic ring connected to a hydrogen bond donor/acceptor unit via an amide linker, which in turn is attached to another aromatic system.

For the broader class of N-(tetrazolylphenyl)benzamides, key pharmacophoric features often include:

An aromatic ring (the benzoyl moiety).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrogen bond donor (the amide N-H group).

A second aromatic system (the phenyl ring).

An acidic heterocyclic ring (the tetrazole moiety) capable of hydrogen bonding and ionic interactions.

Impact of Substituents on Biological Activity and Target Selectivity

Substituents on the aromatic rings play a pivotal role in fine-tuning the electronic and steric properties of the molecule, thereby affecting its biological activity, selectivity, and pharmacokinetic profile.

The presence of a chlorine atom at the 4-position of the benzamide ring is a common strategy in medicinal chemistry. Halogen atoms, like chlorine, can influence a molecule's properties in several ways:

Lipophilicity: The introduction of a chlorine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

Electronic Effects: Chlorine is an electron-withdrawing group through induction and a weak deactivator in electrophilic aromatic substitution. This can alter the electron density of the aromatic ring and the acidity of the amide proton, potentially influencing binding interactions.

Steric Effects: The size of the chlorine atom can provide favorable steric interactions within a binding pocket or, conversely, create steric hindrance.

In a study of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives with anticonvulsant activity, the position of the chloro substituent on the benzamide ring was found to be critical for activity. While a 4-chloro substituent was well-tolerated, moving it to the 2- or 3-position could alter the activity profile. This highlights the importance of the substituent's position in defining the molecule's interaction with its biological target.

Table 1: Effect of Chloro Substitution on the Benzamide Ring of Analogous N-phenylbenzamides

Compound ID Benzamide Substituent Biological Activity (Relative)
1 H Baseline
2 4-Cl Active
3 2-Cl Variable Activity
4 3-Cl Variable Activity

Note: This table is a generalized representation based on trends observed in related N-phenylbenzamide series and does not represent specific data for 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide.

The substitution pattern on the phenyl ring bearing the tetrazole is equally important. In a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives investigated as GPR35 agonists, substitutions on the phenyl ring significantly impacted potency. For instance, the introduction of a bromo or chloro group at the 5-position of the phenyl ring (adjacent to the amide linkage) led to a substantial increase in agonistic activity.

Table 2: Influence of Substituents on the Phenyl Ring in a Related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Series

Compound ID Phenyl Substituent (Position 5) GPR35 Agonist Activity (EC50, µM)
5 H 44.06
6 Br 0.62
7 Cl Not specified, but noted to increase activity

Data from a study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives.

Tetrazoles can exist as different regioisomers, primarily the 1H- and 2H-isomers when substituted at a nitrogen atom. The position of the substituent on the tetrazole ring can have a profound impact on the molecule's biological activity. This is because the two isomers have different electronic distributions, steric profiles, and hydrogen bonding capabilities. The 1H- and 2H-tetrazoles are distinct chemical entities with different physicochemical properties.

In several reported cases, one regioisomer exhibits significantly higher biological activity than the other. For example, in a series of antitubercular agents, the 2-alkyl regioisomers of tetrazole derivatives consistently showed higher antimycobacterial activity and lower toxicity compared to the 1-alkyl isomers. This differential activity is attributed to the different spatial arrangement of the substituent and the nitrogen atoms of the tetrazole ring, which affects how the molecule interacts with its target. For this compound, the linkage is explicitly defined as 1H-tetrazol-1-yl, suggesting that this specific isomeric form is likely crucial for its intended (or observed) biological effects.

Bioisosteric Replacements and Their Effects on Potency and Selectivity

Bioisosterism is a key strategy in drug design where a functional group is replaced by another group with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic parameters.

The 1H-tetrazole ring is a well-established and widely used bioisostere for the carboxylic acid group. This is due to several key similarities:

Acidity: The pKa of a 5-substituted 1H-tetrazole is typically in the range of 4.5-4.9, which is very similar to that of a carboxylic acid (pKa ≈ 4.2-4.5). This allows the tetrazole to exist as an anion at physiological pH, mimicking the carboxylate anion.

Planarity and Geometry: Both the tetrazole ring and the carboxylate group are planar, which allows for similar spatial interactions.

Hydrogen Bonding: The tetrazole ring can act as both a hydrogen bond donor (N-H) and acceptor (the other nitrogen atoms), similar to a carboxylic acid.

However, there are also important differences. The tetrazole ring is larger than a carboxylic acid group, and the negative charge in the tetrazolate anion is delocalized over the five-membered ring, which can lead to different binding interactions compared to a carboxylate.

Replacing a carboxylic acid with a tetrazole can offer several advantages, including:

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.

Enhanced Lipophilicity: Tetrazoles are typically more lipophilic than their carboxylic acid counterparts, which can improve membrane permeability and oral bioavailability.

The use of a tetrazole in this compound suggests a deliberate design choice to incorporate an acidic mimic with favorable pharmacokinetic properties.

Table 3: Comparison of Physicochemical Properties of Carboxylic Acid and Tetrazole

Property Carboxylic Acid (-COOH) 1H-Tetrazole
pKa ~4.2 - 4.5 ~4.5 - 4.9
Geometry Planar Planar
Hydrogen Bonding Donor and Acceptor Donor and Acceptor
Size Smaller Larger
Lipophilicity Lower Higher

Comparison with Triazole Analogues

The replacement of a triazole ring with a tetrazole ring is a key bioisosteric modification in medicinal chemistry. This substitution can significantly influence a compound's physicochemical properties and its interaction with biological targets. In the context of benzamide derivatives, this alteration is particularly noteworthy.

A study involving the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides demonstrated a significant enhancement in anti-leukemic activity. nih.gov This finding suggests that the tetrazole moiety in compounds like this compound may offer advantages over a triazole equivalent. The study highlighted that the tetrazole-containing compound exhibited superior potency against chronic myeloid leukemia cells. nih.gov

The rationale behind the improved activity with the tetrazole ring can be attributed to several factors. Tetrazoles are generally more acidic than triazoles and can act as better mimics of a carboxylic acid group, which can be crucial for binding to certain biological targets. nih.gov The electronic properties of the tetrazole ring, with its higher nitrogen content, can also lead to different hydrogen bonding patterns and dipole moments compared to a triazole ring, potentially resulting in a more favorable interaction with a target protein. nih.gov

While a direct comparative study of this compound and its precise triazole analogue is not extensively documented in the reviewed literature, the principle of enhanced activity through tetrazole substitution in similar benzamide scaffolds provides a strong foundation for its design. The data from analogous series suggests a clear rationale for preferring the tetrazole heterocycle in the pursuit of enhanced biological efficacy.

Below is a table summarizing the conceptual comparison based on analogous compounds:

FeatureTetrazole Analogue (Conceptual)Triazole Analogue (Conceptual)Rationale for Difference
Biological Activity Potentially HigherPotentially LowerEnhanced binding affinity due to electronic and acidic properties of the tetrazole ring. nih.gov
Acidity (pKa) Lower (More Acidic)Higher (Less Acidic)The tetrazole ring is a well-established bioisostere for carboxylic acids. nih.gov
Hydrogen Bonding Different acceptor/donor profileDifferent acceptor/donor profileThe arrangement and number of nitrogen atoms influence interaction patterns. nih.gov
Metabolic Stability Generally StableGenerally StableBoth are stable heterocyclic rings, but specific metabolic pathways can differ.

Lead Optimization Strategies Based on SAR Insights

The structure-activity relationship (SAR) insights gained from comparing tetrazole and triazole analogues, along with general principles of benzamide derivative optimization, pave the way for several lead optimization strategies for this compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic structure and reactivity of molecules. These calculations can predict a wide array of molecular properties, from the distribution of electron density to the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, DFT analysis, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can elucidate the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack, while the LUMO indicates the region most likely to accept an electron, highlighting susceptibility to nucleophilic attack. electrochemsci.org

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. electrochemsci.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. For analogous benzamide (B126) derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich phenyl rings, while the LUMO can be distributed across the benzamide backbone. electrochemsci.org In the case of this compound, the tetrazole ring, with its high nitrogen content, is also expected to significantly influence the electronic landscape.

Table 1: Calculated Electronic Properties of a Structurally Related Benzamide Derivative

Parameter Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 3.5 D

Note: Data is illustrative and based on typical values for similar aromatic amides.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring, making these the primary sites for interactions with electrophiles or hydrogen bond donors. electrochemsci.org Conversely, the hydrogen atom of the amide group and protons on the aromatic rings would exhibit positive electrostatic potential, marking them as potential sites for nucleophilic interaction or hydrogen bonding with acceptor groups.

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity. Key descriptors include chemical potential (μ), hardness (η), and softness (S). Chemical potential indicates the escaping tendency of electrons, hardness measures the resistance to charge transfer, and softness is the reciprocal of hardness. chemrxiv.org

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are calculated from the electron density changes upon the addition or removal of an electron. For this compound, the Fukui functions would likely pinpoint the carbonyl oxygen and tetrazole nitrogens as the most probable sites for electrophilic attack, consistent with the MEP analysis. chemrxiv.org

Table 2: Global Reactivity Descriptors for a Representative Aromatic Amide

Descriptor Formula Typical Value
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -4.15 eV
Hardness (η) (ELUMO - EHOMO) / 2 2.35 eV
Softness (S) 1 / η 0.43 eV-1

Note: Data is illustrative and based on typical values for similar aromatic amides.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target.

Molecular docking simulations of this compound with various protein targets can provide valuable insights into its potential pharmacological activity. For instance, tetrazole and benzamide moieties are present in numerous inhibitors of enzymes such as kinases, proteases, and polymerases. nih.govacs.org Docking studies would involve placing the ligand into the active site of a target protein and evaluating the binding energy of various poses. The pose with the lowest binding energy is typically considered the most stable and likely binding mode. The binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki), provides a measure of how strongly the ligand binds to the target. ajgreenchem.com

The stability of a ligand-protein complex is governed by a network of intermolecular interactions. Molecular docking analysis allows for the detailed identification of these interactions. For this compound, key interactions are expected to include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. nih.gov These interactions with amino acid residues in the protein's active site are crucial for binding affinity and specificity. nih.gov

Hydrophobic Contacts: The phenyl rings and the chlorophenyl group can engage in hydrophobic interactions with nonpolar residues of the target protein, such as leucine, valine, and isoleucine. Pi-pi stacking interactions between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan can also significantly contribute to the binding energy. ajgreenchem.com

Halogen Bonding: The chlorine atom on the benzamide ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic site on the protein, which can further stabilize the complex.

Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Interaction Type Potential Ligand Group Involved Potential Protein Residue Involved
Hydrogen Bond (Donor) Amide N-H Aspartic Acid, Glutamic Acid, Serine
Hydrogen Bond (Acceptor) Carbonyl Oxygen, Tetrazole Nitrogens Arginine, Lysine, Serine, Threonine
Hydrophobic Interaction Phenyl rings, Chlorophenyl group Leucine, Valine, Isoleucine, Alanine
Pi-Pi Stacking Phenyl rings Phenylalanine, Tyrosine, Tryptophan

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide a detailed view of the interactions between a ligand, such as this compound, and its biological target, typically a protein. These simulations can reveal information about the stability of the compound-target complex and the conformational dynamics of both the ligand and the protein over time.

The stability of a compound-target complex is crucial for its therapeutic efficacy. MD simulations can assess this stability by calculating various parameters, such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds formed between the ligand and the target.

Root-Mean-Square Fluctuation (RMSF): The RMSF of individual amino acid residues in the protein can identify flexible regions. High RMSF values in the binding site might indicate induced-fit effects upon ligand binding. Analysis of the RMSF for a complex involving this compound could reveal which parts of the target protein are most affected by its binding.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are critical for binding affinity. MD simulations can track the number and duration of these bonds. The tetrazole and benzamide moieties of this compound contain several potential hydrogen bond donors and acceptors that could contribute to stable interactions with a target.

While no specific MD simulation data for this compound is publicly available, studies on other benzamide and tetrazole derivatives have demonstrated the utility of this approach in confirming the stability of ligand-protein complexes nih.govnih.gov. For instance, a 100 ns molecular dynamic simulation on a complex of a tetrazole derivative with its target protein showed a stable trajectory, indicating strong binding nih.gov.

Table 1: Illustrative Data from a Hypothetical MD Simulation of a this compound-Target Complex

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)Number of Hydrogen Bonds
00.000.004
101.250.853
201.501.054
301.481.103
401.521.084
501.511.123

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is required. For a series of analogs of this compound, this would involve synthesizing and testing these compounds in a relevant biological assay. Next, molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. QSAR studies on tetrazole compounds have been applied to predict their acute toxicity researchgate.net.

The core of a QSAR study is the correlation of molecular descriptors with experimental data. The selection of appropriate descriptors is crucial for the predictive power of the model. For a compound like this compound, relevant descriptors might include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the molecular connectivity indices.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The electron-withdrawing nature of the chlorine atom and the electronic properties of the tetrazole ring would be important.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular weight and van der Waals volume.

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive ability. This is typically done using a test set of compounds that were not used in the model development. The correlation coefficient (R²) and the predictive R² (Q²) are common statistical parameters used to assess the quality of a QSAR model. Studies on benzamide derivatives have successfully developed statistically significant 3D-QSAR models with good correlation coefficients nih.gov.

Table 2: Example of Molecular Descriptors and Their Hypothetical Correlation with Biological Activity for a Series of Benzamide Analogs

CompoundBiological Activity (IC50, µM)Molecular Weight ( g/mol )LogPNumber of H-Bond DonorsNumber of H-Bond Acceptors
Analog 11.2313.743.514
Analog 22.5327.773.814
Analog 30.8347.183.215
Analog 45.1299.713.114

While specific computational studies on this compound are not readily found in the scientific literature, the principles of molecular dynamics simulations and QSAR modeling, as demonstrated in studies of related benzamide and tetrazole compounds, provide a clear framework for how such investigations could be conducted to elucidate its molecular interactions and guide the development of more effective derivatives.

Preclinical Pharmacological Characterization in Relevant Biological Models

In Vitro Pharmacological Profiling

No specific receptor binding assay data for 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide or closely related analogues could be identified in publicly available scientific literature. However, studies on other benzamide (B126) analogues have demonstrated their potential to interact with various receptors. For instance, certain triazole-substituted benzamide analogues have been evaluated for their binding affinity to sigma-2 (σ2) receptors, with some compounds exhibiting high affinity and selectivity. nih.gov

While no functional assay data is available for this compound, research on a series of structurally similar N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives has shown their activity as potent agonists for the G protein-coupled receptor-35 (GPR35). nih.gov The agonistic activities of these compounds were evaluated using a dynamic mass redistribution (DMR) assay in a human colon cancer cell line (HT-29) that endogenously expresses GPR35. nih.gov The results indicated that these compounds elicited a dose-dependent response. nih.gov

Notably, the potency of these benzamide derivatives was influenced by the substituents on the phenyl ring. nih.gov For example, compounds with a methoxy (B1213986) group in the para-position of the benzamide moiety demonstrated higher potency compared to those with fluoro, chloro, methyl, or trifluoromethyl groups at the same position. nih.gov Two of the most potent compounds identified were N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide. nih.gov

Table 1: GPR35 Agonistic Activity of Structurally Related N-[2-(1H-tetrazol-5-yl)phenyl]benzamide Derivatives

Compound EC50 (μM)
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide 0.059
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide 0.041
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-fluorobenzamide 0.45
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-chlorobenzamide 0.52
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methylbenzamide 1.33
N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-(trifluoromethyl)benzamide 3.65

Data sourced from a study on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as GPR35 agonists. nih.gov

There is no specific information available regarding the enzyme kinetic studies of this compound or its close structural analogues. In general, enzyme kinetics are crucial in drug development to understand the interaction between a drug and its target enzyme, including determining the mode of action, such as competitive, non-competitive, or uncompetitive inhibition. patsnap.com

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties (excluding human data)

Specific data on the metabolic stability of this compound in microsomal preparations is not available. However, the tetrazole moiety, a key structural feature of this compound, is generally known for its high metabolic stability. acs.orgnih.gov Tetrazoles are often used in drug design as bioisosteres of carboxylic acids and are more resistant to metabolic degradation pathways. nih.gov

Table 2: Metabolic Stability of a Representative Tetrazole-Containing Compound in Liver Microsomes

Species Half-life (t1/2) Intrinsic Clearance (Clint, app)
Human >120 min <14.4 μL/min/mg
Mouse >120 min <14.4 μL/min/mg
Rat >120 min <14.4 μL/min/mg

Data from a study on a tetrazole-containing glycoconjugate. acs.org

No specific data on the plasma protein binding of this compound could be located. Generally, the extent of plasma protein binding can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug, as only the unbound fraction is typically available to exert its pharmacological effect and to be metabolized and excreted. wikipedia.org The binding of drugs to plasma proteins is influenced by various factors, including the physicochemical properties of the compound and the characteristics of the plasma proteins themselves. nih.gov

Mechanistic Studies in Animal Models (excluding human clinical trials)

Efficacy Evaluation in Disease Models (focused on molecular/cellular outcomes)

Information regarding the evaluation of this compound in any animal models of disease is not available in the reviewed literature. There are no published studies that report on the molecular or cellular outcomes following the administration of this compound in an in vivo setting.

Assessment of Pathway Modulation In Vivo

There are no publicly available data from in vivo studies that assess the modulation of specific biological pathways by this compound. Consequently, it is not possible to detail its effects on any signaling cascades or metabolic pathways in animal models.

Prospective Applications of this compound in Chemical Biology and Advanced Materials Research

Disclaimer: Extensive searches of publicly available scientific literature and databases have revealed a notable absence of specific research data for the compound this compound. Therefore, this article presents a prospective analysis based on the well-documented roles of its constituent chemical moieties: the tetrazole ring and the chloro-substituted benzamide scaffold. The applications discussed herein are speculative and extrapolated from studies on structurally related compounds.

Applications in Chemical Biology and Advanced Materials Research

The unique structural features of 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, specifically the combination of a bioisosteric tetrazole ring and a synthetically versatile benzamide (B126) core, suggest its potential utility in various fields of chemical biology and materials science. While direct experimental evidence for this specific compound is lacking, the known functionalities of its components allow for an informed projection of its possible applications.

Tool compounds are essential for dissecting complex biological pathways. Given that benzamide and tetrazole derivatives are known to interact with a variety of biological targets, this compound could potentially be developed as a molecular probe.

Key Structural Features and Their Potential Roles:

Tetrazole Moiety: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common recognition motif for many enzymes and receptors. This allows tetrazole-containing molecules to act as competitive inhibitors or modulators of biological targets that recognize carboxylates.

Benzamide Scaffold: The benzamide core provides a rigid framework that can be systematically modified to optimize binding affinity and selectivity for a target protein. The chloro-substituent can influence the electronic properties and metabolic stability of the compound.

By modifying the substitution pattern on the phenyl rings, a library of analogs of this compound could be synthesized. These analogs could then be screened against various enzyme families or receptor types to identify a specific biological target. Once a target is identified, further optimization could lead to a potent and selective tool compound for studying the role of that target in cellular signaling pathways.

Prodrugs are inactive precursors that are metabolized in vivo to release the active parent drug. This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, permeability, or site-specific delivery. The tetrazole moiety within this compound presents an opportunity for prodrug design.

Potential Prodrug Strategies for Tetrazole-Containing Compounds:

Prodrug ApproachRationalePotential Advantage
Alkylation of the Tetrazole Ring Masking the acidic proton of the tetrazole can increase lipophilicity and cell membrane permeability.Enhanced oral bioavailability.
Esterification (if a carboxyl group were present) While not directly applicable to the tetrazole ring, esterification of a nearby carboxylic acid could create a prodrug that is cleaved by esterases.Controlled release of the active compound.
Bioreductive Prodrugs Incorporation of a nitro group, for example, could lead to a prodrug that is activated under hypoxic conditions found in tumors.Targeted drug delivery to cancer cells.

Should this compound be identified as a biologically active agent, these prodrug strategies could be explored to enhance its therapeutic potential.

The benzamide and tetrazole motifs are present in numerous FDA-approved drugs and clinical candidates, highlighting their importance in medicinal chemistry. The combination of these two pharmacophores in this compound makes it an attractive scaffold for the development of new therapeutic agents.

Therapeutic Areas Where Similar Scaffolds Have Shown Promise:

Anticancer Agents: Many kinase inhibitors incorporate a substituted benzamide core to interact with the ATP-binding site of kinases. The tetrazole group could serve as a key interaction point with the protein.

Anti-inflammatory Drugs: Compounds containing benzamide and heterocyclic moieties have been investigated as inhibitors of inflammatory mediators.

Antiviral and Antibacterial Agents: The tetrazole ring is found in several antimicrobial agents, where it can be involved in binding to viral or bacterial enzymes.

A preclinical development program for a compound like this compound would involve synthesizing a focused library of derivatives and screening them in a panel of in vitro and cell-based assays relevant to these disease areas. Promising lead compounds would then be advanced into animal models for efficacy and pharmacokinetic studies.

The chemical structure of this compound offers several handles for further chemical modification, making it a potentially valuable building block in organic synthesis.

Potential Synthetic Transformations:

N-H of the Amide: The amide nitrogen can be alkylated or acylated to introduce new functional groups.

Aromatic Rings: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents. The chloro group on the benzamide ring could also be a site for cross-coupling reactions.

Tetrazole Ring: The tetrazole ring itself can be a site for further functionalization, although this is often more challenging.

Through these synthetic modifications, this compound could serve as a starting material for the construction of more elaborate molecular architectures with potentially novel biological activities or material properties.

Future Research Directions and Unexplored Avenues

Investigation of Novel Biological Targets

The structural motifs within 4-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide, namely the tetrazole and benzamide (B126) moieties, are recognized pharmacophores present in a variety of biologically active compounds. This suggests that the compound could interact with a diverse array of biological targets. Future research should aim to explore these potential interactions beyond the currently established activities for similar compounds.

A significant area of investigation lies in the realm of oncology. Tetrazole and benzamide derivatives have independently shown promise as anticancer agents by targeting various components of cell signaling pathways. mdpi.comnih.gov For instance, N-phenylbenzamide derivatives have been investigated as inhibitors of DNA topoisomerases I and II, crucial enzymes in DNA replication and repair. bohrium.com Furthermore, the p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cancer progression, has been identified as a potential target for novel 4-chloro-N-phenyl benzamide derivatives. nih.govmdpi.com Kinome profiling studies could reveal other kinases that are potently inhibited by this compound. Another promising avenue is the exploration of its activity against kinetoplastid parasites, as N-phenylbenzamide derivatives have been shown to target the AT-rich mitochondrial DNA (kDNA) of these organisms. frontiersin.orgacs.org

Beyond cancer, the anti-inflammatory potential of this compound warrants thorough investigation. Tetrazole derivatives have been explored for their anti-inflammatory properties, and the benzamide scaffold is also present in molecules with such activity. nih.govresearchgate.net A largely unexplored area for this class of compounds is their potential modulation of G-protein-coupled receptors (GPCRs). GPCRs constitute a large family of transmembrane receptors that are important drug targets for a wide range of diseases. ualberta.canih.govjddhs.com Given the structural diversity of GPCR ligands, it is conceivable that this compound could act as a modulator of one or more of these receptors. Additionally, the role of tetrazole-containing compounds as antidiabetic agents, for example as peroxisome proliferator-activated receptor (PPAR) agonists or dipeptidyl peptidase-4 (DPP-4) inhibitors, suggests another potential therapeutic area for investigation. frontiersin.org

A systematic screening of this compound against a broad panel of biological targets, including kinases, GPCRs, and enzymes involved in metabolic diseases, could unveil novel and unexpected therapeutic applications.

Potential Biological Target Class Specific Examples of Potential Targets Rationale for Investigation
Oncology DNA Topoisomerases I/II, p38α MAPK, Other Kinases, Kinetoplastid kDNAStructural similarity to known inhibitors. bohrium.comnih.govmdpi.comfrontiersin.orgacs.org
Inflammation Cyclooxygenases, Cytokine receptorsPresence of tetrazole and benzamide scaffolds known for anti-inflammatory activity. nih.govresearchgate.net
Metabolic Diseases PPARs, DPP-4Tetrazole moiety is present in known antidiabetic agents. frontiersin.org
Neurological Disorders G-Protein-Coupled Receptors (GPCRs)Diverse chemical structures can modulate GPCRs. ualberta.canih.govjddhs.com

Exploration of Alternative Synthetic Routes and Green Chemistry Approaches

The synthesis of this compound traditionally involves the formation of an amide bond and the construction of the tetrazole ring. While effective, these methods often rely on harsh reagents and solvents. Future research should focus on developing more sustainable and efficient synthetic strategies in line with the principles of green chemistry.

For the amide bond formation, catalytic methods that avoid the use of stoichiometric activating agents are highly desirable. mdpi.comacs.org Boronic acid-catalyzed amidations and ruthenium-catalyzed dehydrogenative coupling of amines and alcohols are promising alternatives that generate less waste. acs.org A particularly attractive green approach is the use of enzymes as catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of amides under mild conditions. nih.govfrontiersin.org These enzymatic methods often proceed with high selectivity and in environmentally benign solvents. nih.gov Furthermore, solvent-free synthetic methods, for instance, using iodine-alumina as a catalyst under microwave irradiation for the synthesis of N-substituted benzamides, offer a significant reduction in solvent waste. acs.org

The synthesis of the N-aryl tetrazole moiety can also be improved. Traditional methods often involve the use of azides, which can be hazardous. The use of nanomaterial-based catalysts has emerged as a promising green approach for tetrazole synthesis, offering high efficiency and catalyst recyclability. ijpsjournal.comrsc.org Photocatalytic methods for both tetrazole and amide synthesis are also an area of growing interest, as they can utilize visible light as a renewable energy source.

Synthetic Step Conventional Method Potential Green Alternative Key Advantages of Green Alternative
Amide Bond Formation Use of stoichiometric coupling reagents (e.g., carbodiimides).Catalytic amidation (e.g., with boronic acids or ruthenium catalysts). acs.orgReduced waste, milder reaction conditions.
Enzymatic synthesis (e.g., using lipases). nih.govfrontiersin.orgHigh selectivity, use of renewable catalysts, mild conditions.
Solvent-free synthesis (e.g., microwave-assisted with solid catalysts). acs.orgElimination of solvent waste, faster reaction times.
N-Aryl Tetrazole Formation Cycloaddition reactions with azides.Nanomaterial-catalyzed synthesis. ijpsjournal.comrsc.orgHigh efficiency, catalyst reusability, milder conditions.
Photocatalytic synthesis.Use of renewable energy, mild reaction conditions.

Advanced Computational Modeling for De Novo Design

Computational modeling techniques are powerful tools for accelerating the drug discovery process. For this compound, these methods can be employed to predict its biological activities, optimize its structure, and design novel derivatives with improved properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build models that correlate the structural features of a series of related compounds with their biological activity. nih.govacs.org These models can then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the synthetic efforts towards more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. mdpi.comnih.govbohrium.comfrontiersin.orgacs.org By docking this compound into the active sites of various potential biological targets identified in section 8.1, researchers can gain insights into its possible mechanisms of action and identify key interactions that contribute to binding. This information is invaluable for the rational design of more potent and selective inhibitors.

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.net By generating a pharmacophore model based on known active compounds for a particular target, it is possible to virtually screen large chemical libraries to identify new molecules, including derivatives of this compound, that fit the model and are therefore likely to be active.

De novo design algorithms can be used to generate entirely new molecular structures that are predicted to have high affinity for a specific biological target. mdpi.com By using the scaffold of this compound as a starting point, these programs can suggest modifications and new functional groups that could enhance its binding affinity and selectivity. The integration of these computational approaches can significantly streamline the process of designing and optimizing novel drug candidates based on the this compound structure.

Computational Method Application Expected Outcome
QSAR Predict the biological activity of novel derivatives. nih.govacs.orgIdentification of structural features that correlate with high activity.
Molecular Docking Predict the binding mode to various biological targets. mdpi.comnih.govbohrium.comfrontiersin.orgacs.orgUnderstanding of the mechanism of action and key binding interactions.
Pharmacophore Modeling Identify essential chemical features for target binding. researchgate.netVirtual screening of compound libraries to find new active molecules.
De Novo Design Generate novel molecular structures with high predicted affinity. mdpi.comDesign of optimized derivatives with improved potency and selectivity.

Development of Targeted Delivery Systems (conceptual)

While this compound may possess potent biological activity, its therapeutic efficacy can be limited by factors such as poor solubility, off-target toxicity, and rapid metabolism. The development of targeted drug delivery systems could help to overcome these challenges and enhance the therapeutic potential of this compound.

Nanoparticle-based delivery systems offer a versatile platform for the targeted delivery of small molecule inhibitors. nih.govfrontiersin.orgnih.gov By encapsulating this compound within nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles, its solubility and circulation half-life can be improved. nih.govualberta.ca Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to receptors overexpressed on diseased cells, thereby directing the drug to its site of action and minimizing off-target effects. researchgate.net

Liposomal formulations are another promising approach for the targeted delivery of small molecules. mdpi.comnih.govwjarr.com Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. mdpi.com By incorporating this compound into liposomes, its pharmacokinetic profile can be improved, and its accumulation in target tissues can be enhanced through the enhanced permeability and retention (EPR) effect, particularly in tumors. nih.gov Similar to nanoparticles, the surface of liposomes can be modified with targeting moieties to achieve active targeting. ijpsjournal.com

Antibody-drug conjugates (ADCs) represent a highly specific approach to targeted drug delivery. mdpi.combohrium.comacs.orgacs.orgresearchgate.net In this strategy, a potent cytotoxic agent is chemically linked to a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells. While typically used for highly potent cytotoxics, the concept could be adapted for small molecule inhibitors like this compound, particularly if it demonstrates high potency against a specific cancer-related target.

Finally, prodrug strategies could be explored to improve the delivery and targeting of this compound. frontiersin.orgnih.govnih.gov A prodrug is an inactive derivative of a drug molecule that is converted into its active form in the body, often at the target site. By attaching a promoiety to this compound that is cleaved by an enzyme that is overexpressed in the target tissue, the active drug can be released specifically where it is needed, thereby reducing systemic toxicity. frontiersin.org

Delivery System Mechanism of Action Potential Advantages
Nanoparticles Encapsulation of the drug and surface functionalization for active targeting. nih.govresearchgate.netImproved solubility, increased circulation time, reduced off-target toxicity.
Liposomes Encapsulation of the drug within a lipid bilayer, with the possibility of surface modification. mdpi.comnih.govEnhanced bioavailability, passive and active targeting capabilities.
Antibody-Drug Conjugates Covalent linkage of the drug to a tumor-specific monoclonal antibody. mdpi.combohrium.comacs.orgHigh specificity for cancer cells, potent cell-killing activity.
Prodrugs Conversion of an inactive form of the drug to its active form at the target site. frontiersin.orgnih.govnih.govReduced systemic toxicity, site-specific drug release.

Q & A

Q. What protocols ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage conditions : Lyophilize and store at -80°C under argon, with desiccant (silica gel) to prevent hydrolysis .
  • Degradation profiling : Conduct accelerated stability studies (40°C/75% RH, 6 months) and monitor via UPLC-PDA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.